REACTION_CXSMILES
|
[OH-].[Li+].C1COCC1.[CH3:8][N:9]1[CH:13]=[C:12]([CH3:14])[C:11]([C:15]([O:17]C)=[O:16])=[N:10]1.Cl>O>[CH3:8][N:9]1[CH:13]=[C:12]([CH3:14])[C:11]([C:15]([OH:17])=[O:16])=[N:10]1 |f:0.1|
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Name
|
|
Quantity
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0.864 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
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Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.39 g
|
Type
|
reactant
|
Smiles
|
CN1N=C(C(=C1)C)C(=O)OC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
|
Cl
|
Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
the reaction was stirred at room temperature for 3 h
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed through a waters HLB OASIS cation exchange cartridge
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Type
|
WASH
|
Details
|
washed with water
|
Type
|
WASH
|
Details
|
eluted with methanol
|
Type
|
CUSTOM
|
Details
|
The methanol fraction was evaporated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |